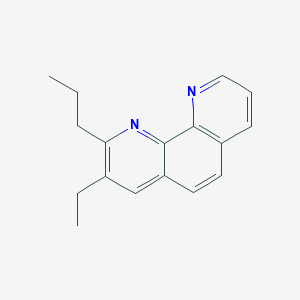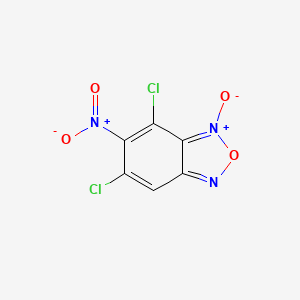
2-(Cyclopent-1-en-1-yl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various reagents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions often include the use of solvents like methylene chloride and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring efficient purification processes to obtain high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Cyclopent-1-en-1-yl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene involves its interaction with various molecular targets and pathways. The compound can undergo cyclization reactions to form benzoxazines, which exhibit significant biological activity. The formation of these benzoxazines involves the generation of carbenium ions and their subsequent interaction with nucleophilic ortho-substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)phenylbenzamide
- 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Cyclobut-1-en-1-yl)-1H-indoles
Uniqueness
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is unique due to its specific structural features, which include the fusion of a cyclopentene ring with a benzothiophene core.
Propriétés
Numéro CAS |
147299-23-8 |
|---|---|
Formule moléculaire |
C13H12S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2-(cyclopenten-1-yl)-1-benzothiophene |
InChI |
InChI=1S/C13H12S/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |
Clé InChI |
BVYHEOJQFSMYOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

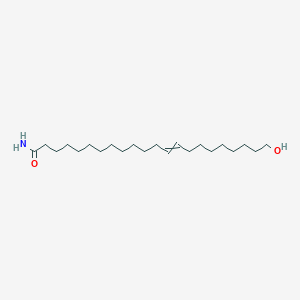
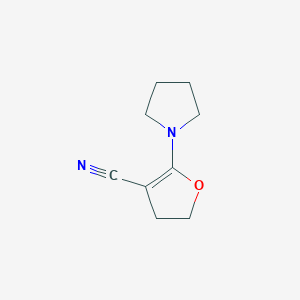
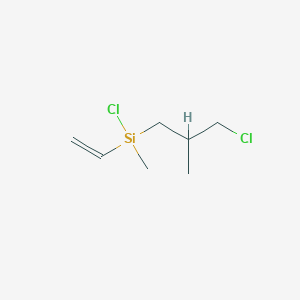

![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
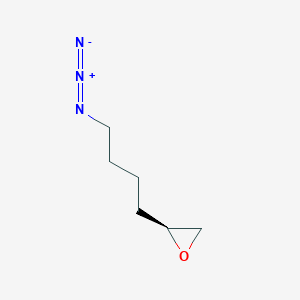
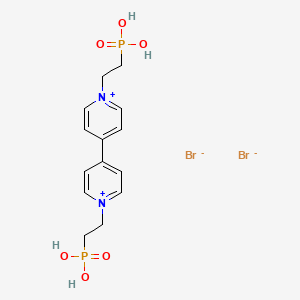
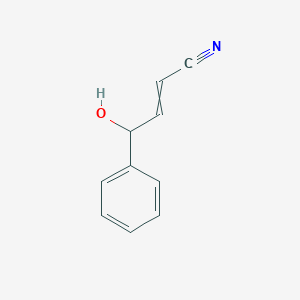
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

